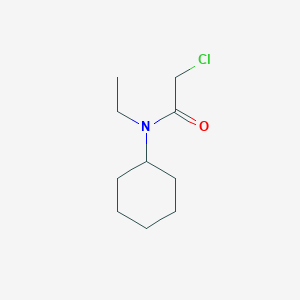

2-chloro-N-cyclohexyl-N-ethylacetamide

Description

Significance of N-Substituted Chloroacetamide Compounds in Academic Research

N-substituted chloroacetamide derivatives are a class of compounds recognized for their wide-ranging utility in modern chemistry. Their significance stems primarily from the high reactivity of the α-chloroacetyl group, which makes them valuable and versatile building blocks in organic synthesis. nbinno.com The presence of a chlorine atom adjacent to a carbonyl group provides an electrophilic carbon that is highly susceptible to nucleophilic substitution. nbinno.comresearchgate.net This reactivity allows for the easy replacement of the chlorine atom by various nucleophiles containing oxygen, nitrogen, or sulfur, facilitating the construction of more complex molecular architectures. researchgate.net

In academic and industrial research, N-substituted chloroacetamides serve as key intermediates for synthesizing a diverse array of compounds. They are frequently used as precursors for creating various heterocyclic systems, such as imidazoles, pyrroles, and thiazolidin-4-ones, which are core scaffolds in many biologically active molecules. researchgate.net Furthermore, their application extends to medicinal chemistry, where they are integral to the synthesis of potential therapeutic agents. Research has demonstrated their use in developing compounds with antimicrobial, antifungal, and antidepressant properties. nih.govijpsr.info In the agrochemical sector, this class of compounds is well-established, with many derivatives having been developed as effective herbicides. cambridge.org The ability to modify the N-substituents allows for fine-tuning of properties like lipophilicity and steric bulk, which can influence biological activity and target selectivity. researchgate.netnih.gov

Historical Development and Evolution of Chloroacetamide Chemistry Research

The investigation into chloroacetamide chemistry has a rich history, with one of its most significant early applications being in the field of agriculture. A concerted research program into herbicides initiated by Monsanto in the late summer of 1952 marked a pivotal moment for this chemical class. cambridge.org The primary goal of this early research was to discover a herbicide effective against grass weeds, a major challenge in corn and soybean cultivation at the time. cambridge.org

By early 1953, systematic screening and synthesis efforts identified four derivatives of α-chloroacetamide that showed sufficient promise as pre-emergence grass herbicides to warrant field evaluation. cambridge.org This period of intense investigation led to a significant breakthrough: the development of CDAA (2-chloro-N,N-diallylacetamide), which became the first commercially sold chloroacetamide herbicide in 1956. cambridge.org This event established chloroacetamides as a critically important class of herbicides. The success of CDAA spurred further research, leading to the development of other widely used herbicides like alachlor (B1666766) and metolachlor (B1676510), cementing the role of chloroacetamide chemistry in modern agricultural practices. researchgate.net The evolution of this research highlights a classic example of how systematic chemical modification of a core structure can lead to compounds with profound practical and economic impact.

Structural Features and Their Implications for Chemical and Biological Investigations of 2-chloro-N-cyclohexyl-N-ethylacetamide

The chemical compound this compound possesses a distinct molecular architecture that dictates its reactivity and potential for scientific investigation. Its structure consists of an acetamide (B32628) backbone where the nitrogen atom is disubstituted with a cyclohexyl group and an ethyl group, and the alpha-carbon of the acetyl group is substituted with a chlorine atom. chemnet.com

| Property | Data | Source(s) |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 2567-61-5 | chemnet.com |

| Molecular Formula | C10H18ClNO | chemnet.com |

| Molecular Weight | 203.71 g/mol | cymitquimica.com |

| Physical Form | Liquid or semi-solid or Solid or lump | sigmaaldrich.com |

Implications for Chemical Investigations:

The primary site for chemical reactivity in this compound is the C-Cl bond. The electron-withdrawing effect of the adjacent carbonyl group makes the methylene (B1212753) carbon (CH2) electrophilic and the chlorine atom a good leaving group in nucleophilic substitution reactions. This inherent reactivity makes the compound a useful synthetic intermediate. nbinno.comresearchgate.net Unlike primary or secondary chloroacetamides, this molecule is a tertiary amide, meaning it lacks an N-H proton. This structural feature prevents reactions that involve the amide proton, such as certain intramolecular cyclizations or intermolecular hydrogen bonding patterns observed in other chloroacetamides. researchgate.net The bulky cyclohexyl group and the smaller ethyl group on the nitrogen atom introduce steric hindrance around the amide bond, which can influence the rates and outcomes of reactions at the carbonyl center or the alpha-carbon.

Implications for Biological Investigations:

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclohexyl-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTKXXKVSDIVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368439 | |

| Record name | 2-chloro-N-cyclohexyl-N-ethyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567-61-5 | |

| Record name | 2-chloro-N-cyclohexyl-N-ethyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro N Cyclohexyl N Ethylacetamide and Its Derivatives

Optimized Synthetic Routes for 2-chloro-N-cyclohexyl-N-ethylacetamide

The primary route to N-substituted chloroacetamides involves the acylation of a secondary amine with chloroacetyl chloride. For the target compound, this compound, this involves the reaction of N-cyclohexyl-N-ethylamine with chloroacetyl chloride. The presence of both a bulky cyclohexyl group and an ethyl group on the nitrogen atom introduces significant steric hindrance, which can necessitate carefully optimized reaction conditions to achieve high yields. google.com

The fundamental reaction for forming this compound is a nucleophilic acyl substitution where the secondary amine, N-cyclohexyl-N-ethylamine, acts as the nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. masterorganicchemistry.comlibretexts.org Chloroacetyl chloride is a highly reactive acylating agent, widely used in synthetic chemistry due to its bifunctional nature. tandfonline.com The reaction leads to the formation of a stable amide bond and the elimination of hydrogen chloride. quora.com

A general procedure involves dissolving the amine in a suitable solvent and adding the chloroacetyl chloride dropwise, often at reduced temperatures to control the exothermic nature of the reaction. chemicalbook.comsphinxsai.com The hydrogen chloride generated is typically neutralized by using an excess of the starting amine or by adding a non-nucleophilic base. researchgate.netchemicalbook.com

To overcome the challenges posed by sterically hindered amines and to improve reaction efficiency, various catalyst systems and reaction conditions have been refined. The choice of base and solvent is critical for driving the reaction to completion and minimizing side products.

Commonly used bases include tertiary amines like triethylamine (B128534) (TEA) or stronger, non-nucleophilic amidine bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netsphinxsai.com DBU has been shown to be highly effective in promoting the amidation of chloroacetyl chloride with various aryl amines, often leading to high yields in relatively short reaction times at room temperature. sphinxsai.comresearchgate.net The selection of the solvent also plays a significant role; aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724), and dimethylformamide (DMF) are frequently employed. chemicalbook.comsphinxsai.comresearchgate.neterciyes.edu.tr

Below is a table summarizing various reaction conditions used for the synthesis of N-substituted chloroacetamides, which can be adapted for the synthesis of this compound.

| Catalyst/Base | Solvent | Temperature | Reaction Time | Yield | Reference |

| Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp | 15 hours | Good | researchgate.netresearchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | Room Temp | 3-6 hours | 75-95% | sphinxsai.comresearchgate.net |

| Potassium Carbonate (K₂CO₃) | Benzene | Reflux | Not Specified | Good | sphinxsai.com |

| Sodium Hydroxide (NaOH) | Dimethylformamide (DMF) | Not Specified | Not Specified | Excellent | researchgate.net |

| Excess Amine | Acetonitrile | 15°C to Room Temp | 1-2 hours | 93% | chemicalbook.com |

Diversification Strategies for N-Alkyl/Aryl Chloroacetamide Derivatives

The chloroacetamide scaffold is a valuable platform for generating diverse molecular libraries. nih.govijpsr.info The chlorine atom is readily displaced by various nucleophiles, and the amide group can be further modified, making these compounds highly versatile synthetic intermediates. tandfonline.comresearchgate.net

Nucleophilic acyl substitution is the cornerstone reaction for synthesizing the entire class of chloroacetamide derivatives. libretexts.org The mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com First, the nucleophile (an amine) attacks the electrophilic carbonyl carbon of the chloroacetyl group, breaking the C=O π-bond and forming a tetrahedral intermediate. libretexts.org In the second step, the carbonyl group is reformed by the elimination of the leaving group, which in the case of chloroacetyl chloride is a chloride ion. masterorganicchemistry.comlibretexts.org

The reactivity of the acyl compound is a key factor. Acid chlorides are the most reactive among carboxylic acid derivatives because the electronegative chlorine atom strongly polarizes the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org This high reactivity allows for the efficient synthesis of a wide array of N-alkyl and N-aryl chloroacetamides from the corresponding primary and secondary amines. researchgate.netijpsr.info The reaction of substituted anilines with chloroacetyl chloride in the presence of a base like triethylamine is a well-established method for producing N-aryl-2-chloroacetamides in good yields. researchgate.net

A distinct strategy for creating novel chloroacetamide structures is through C-amidoalkylation. arkat-usa.orgumich.edu This method allows for the introduction of an entire chloroacetamide moiety onto an aromatic ring. A key reagent in this approach is 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, which can be synthesized from chloral (B1216628) and chloroacetamide. arkat-usa.org

In the presence of a strong acid catalyst, such as sulfuric acid often mixed with phosphorus pentoxide (P₄O₁₀), this reagent reacts with various aromatic compounds to yield N-(1-aryl-2,2,2-trichloroethyl)chloroacetamides. arkat-usa.orgresearchgate.net This reaction has been successfully applied to a range of aromatics, including those with electron-donating substituents. arkat-usa.orgresearchgate.net

The scope of this C-amidoalkylation reaction is demonstrated in the table below:

| Aromatic Substrate | Catalyst | Yield (%) | Reference |

| Toluene | H₂SO₄ / P₄O₁₀ | 88 | arkat-usa.orgresearchgate.net |

| Benzene | H₂SO₄ / P₄O₁₀ | 75 | arkat-usa.org |

| Anisole | H₂SO₄ / P₄O₁₀ | 70 | arkat-usa.orgresearchgate.net |

| Phenol | H₂SO₄ / P₄O₁₀ | 65 | arkat-usa.orgresearchgate.net |

| Naphthalene | H₂SO₄ / P₄O₁₀ | 72 | arkat-usa.orgresearchgate.net |

| 2-Chlorothiophene | H₂SO₄ / P₄O₁₀ | 55 | arkat-usa.org |

Green Chemistry Principles and Sustainable Synthesis of Chloroacetamide Scaffolds

Modern synthetic chemistry places increasing emphasis on sustainability. The development of green synthetic routes for chloroacetamides aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.com

A significant advancement in this area is the use of water as a solvent for N-acylation reactions. tandfonline.com Water is recognized as the most preferable green solvent, and conducting reactions in aqueous media can eliminate the need for volatile and toxic organic solvents like chlorinated hydrocarbons. tandfonline.com Furthermore, aqueous conditions can sometimes obviate the need for protection-deprotection steps that are common in organic synthesis. tandfonline.com

Researchers have successfully developed metal-free, neutral-condition syntheses of N-chloroacetanilides and amides in a phosphate (B84403) buffer. tandfonline.com This approach not only avoids potentially toxic metal catalysts but also simplifies the work-up procedure. In many cases, the desired amide product precipitates directly from the reaction mixture and can be isolated by simple filtration, which is a significant advantage for scalability and sustainability. tandfonline.comtandfonline.com These methods represent an eco-friendly and robust process for the preparation of amides, expanding the utility of acid chlorides in a more sustainable manner. tandfonline.com

Analytical Techniques for Comprehensive Characterization in Synthetic Studies (e.g., Spectroscopic and Chromatographic Methodologies)

The comprehensive characterization of this compound and its derivatives is essential to confirm their identity, purity, and structural integrity following synthesis. A combination of spectroscopic and chromatographic techniques is employed to provide a full analytical profile of these compounds.

Spectroscopic Methodologies

Spectroscopic methods are fundamental for elucidating the molecular structure of newly synthesized chloroacetamide derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the presence of key functional groups and mapping the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl, cyclohexyl, and chloroacetyl moieties. While specific spectral data for this compound is not widely published, analysis of the closely related compound, 2-chloro-N-cyclohexylacetamide, shows characteristic signals for the cyclohexyl protons and the α-chloro methylene (B1212753) protons. chemicalbook.com For this compound, additional signals for the N-ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) would be anticipated.

A summary of expected ¹H NMR chemical shifts based on related structures is presented below.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Moiety | Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Chloroacetyl | Cl-CH₂-C=O | ~4.0 | Singlet |

| Ethyl | -N-CH₂-CH₃ | ~3.3-3.5 | Quartet |

| Ethyl | -N-CH₂-CH₃ | ~1.1-1.3 | Triplet |

| Cyclohexyl | -N-CH- | ~3.8-4.0 | Multiplet |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For N-substituted chloroacetamides, a strong absorption band corresponding to the amide carbonyl (C=O) stretch is typically observed in the region of 1660-1680 cm⁻¹. Other key peaks include the C-N stretching vibration and the C-Cl stretch, which is usually found in the fingerprint region between 785-540 cm⁻¹. ekb.egijpsr.info

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. When coupled with Gas Chromatography (GC-MS), it becomes a potent tool for both separation and identification. ijpsr.info For this compound (Molecular Weight: 203.71 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ and characteristic fragment ions resulting from the cleavage of the amide bond or loss of the chlorine atom.

Chromatographic Methodologies

Chromatographic techniques are crucial for assessing the purity of the synthesized compound and for separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of chloroacetamide derivatives. Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, often a mixture of acetonitrile and water or methanol (B129727) and water. sielc.com For example, the related compound 2-chloro-N-cyclohexylacetamide was analyzed using an HPLC system with a phosphate buffer, showing a retention time of 8.47 minutes and a purity of 98.5%. chemicalbook.com The conditions can be optimized by adjusting the mobile phase composition and gradient to achieve effective separation. Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, can also be employed for faster and more efficient analyses. sigmaaldrich.comsigmaaldrich.com

Interactive Data Table: Example HPLC Conditions for Chloroacetamide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Application | Suitable for analysis and preparative separation | sielc.com |

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used to monitor the progress of a synthesis reaction in real-time. ijpsr.info By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel or reversed-phase C18) and eluting with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized. cymitquimica.comaaronchem.com This allows for the determination of the optimal reaction time and provides a preliminary assessment of product purity. The retention factor (Rf) is a key parameter in TLC that helps in identifying compounds.

Mechanistic Studies of Chemical Reactivity and Transformation Pathways of 2 Chloro N Cyclohexyl N Ethylacetamide

Investigation of Nucleophilic Substitution at the α-Chloro Position

The presence of a chlorine atom on the carbon adjacent (α-position) to the carbonyl group makes 2-chloro-N-cyclohexyl-N-ethylacetamide susceptible to nucleophilic substitution reactions. This is a characteristic reactivity pattern for α-haloamides. researchgate.net

Studies on other chloroacetamide herbicides have shown that the ease of displacement of the chloride ion is influenced by the nature of the substituents on the amide nitrogen. nih.gov For this compound, the bulky cyclohexyl group and the ethyl group on the nitrogen atom can sterically hinder the approach of the nucleophile to the α-carbon, potentially leading to slower reaction kinetics compared to less substituted chloroacetamides.

The thermodynamic favorability of the substitution reaction depends on the relative bond strengths of the C-Cl bond and the newly formed carbon-nucleophile bond, as well as the stability of the leaving group (chloride ion) and the nucleophile.

To illustrate the kinetics of related compounds, the following table presents data for the hydrolysis of other chloroacetamide herbicides.

| Chloroacetamide Derivative | Condition | Rate Constant (k) | Reference |

| Alachlor (B1666766) | Base Hydrolysis | Data not specified | nih.gov |

| Propachlor | Base Hydrolysis | Data not specified | nih.gov |

It is important to note that this data is for analogous compounds and may not be directly representative of this compound.

The electrophilic α-carbon in this compound can be attacked by a variety of nucleophiles to form a range of functionalized derivatives. The general reactivity of N-aryl 2-chloroacetamides shows that the chlorine atom is readily replaced by oxygen, nitrogen, and sulfur nucleophiles. researchgate.net This suggests that this compound can serve as a precursor for the synthesis of new molecules with potential applications in various fields.

Examples of potential nucleophilic substitution reactions include:

Reaction with amines: To yield α-aminoacetamides.

Reaction with thiols: To form α-thioacetamides.

Reaction with alcohols or phenols: To produce α-alkoxy or α-aryloxyacetamides.

A study on N-aryl-2-chloroacetamides demonstrated their reaction with various nucleophiles to form new heterocyclic compounds. researchgate.net While the specific products for this compound would differ, the underlying principle of nucleophilic trapping remains the same.

Transformations Involving the Tertiary Amide Linkage

The tertiary amide group in this compound is another key functional group that influences its chemical behavior.

The hydrolytic stability of the amide bond is a crucial aspect of the compound's persistence and transformation. Studies on chloroacetamide herbicides indicate that hydrolysis can occur under both acidic and basic conditions. nih.gov

Under basic conditions, hydrolysis of chloroacetamides can proceed through two main pathways: nucleophilic attack at the α-carbon (as discussed in 3.1.1) leading to the corresponding hydroxy-substituted derivative, or cleavage of the amide bond itself. nih.gov For this compound, the steric hindrance around the amide carbonyl due to the cyclohexyl and ethyl groups might influence the relative rates of these two pathways.

Under acidic conditions, cleavage of both the amide and the ether linkage (if present) has been observed in related compounds. nih.gov For this compound, acid-catalyzed hydrolysis would likely lead to the formation of N-cyclohexyl-N-ethylamine and chloroacetic acid.

The following table summarizes the general degradation pathways for chloroacetamides based on available literature.

| Condition | Primary Degradation Pathway | Potential Products | Reference |

| Basic Hydrolysis | SN2 at α-carbon / Amide cleavage | Hydroxy-acetamide / Amine + Chloroacetic acid | nih.gov |

| Acidic Hydrolysis | Amide cleavage | Amine + Chloroacetic acid | nih.gov |

This table represents generalized pathways for the chloroacetamide class of compounds.

The structure of this compound offers possibilities for intramolecular reactions. While no specific studies on the cyclization of this compound were found, related N-substituted chloroacetamides are known to undergo cyclization reactions to form various heterocyclic systems. researchgate.net For instance, the intramolecular cyclization of N-phenyl-N'-(2-chloroethyl)ureas, which share some structural similarities, has been reported to lead to the formation of oxazoline (B21484) derivatives. ulaval.ca

The potential for cyclization in this compound would depend on the reaction conditions and the possibility of forming a stable ring structure. For example, under certain conditions, the nitrogen atom of the amide could potentially act as an internal nucleophile, although this is generally less favorable for tertiary amides.

Redox Chemistry of the Chloroacetamide Moiety (Oxidation and Reduction)

The chloroacetamide moiety can participate in redox reactions, although this aspect is less commonly studied compared to its nucleophilic substitution and hydrolysis.

The reduction of the α-chloro group can occur, potentially leading to the corresponding N-cyclohexyl-N-ethylacetamide. The reduction of α-anilinoketones to 2-aminoalcohols has been successfully achieved using reducing agents like sodium borohydride, suggesting that the carbonyl group in proximity to a substituted nitrogen does not preclude reduction at an adjacent position. nih.gov

The oxidation of the chloroacetamide moiety is also conceivable. While specific studies on this compound are lacking, the amide functionality itself can be subject to oxidative processes. However, the chlorine atom at the α-position is an electron-withdrawing group, which may influence the susceptibility of the rest of the molecule to oxidation. The mode of action of some chloroacetamide herbicides has been linked to the inhibition of very-long-chain fatty acid synthesis, which involves enzymatic redox reactions, but this is a biological context rather than a direct chemical oxidation of the herbicide molecule itself. researchgate.net Some research has explored the reactivity of chloroacetamides as electrophiles for covalent targeting in biological systems, highlighting their reactivity towards thiol groups in proteins. nih.govacs.org

Exploration of Biological Activities and Structure Activity Relationships of 2 Chloro N Cyclohexyl N Ethylacetamide Analogs

Herbicidal Mechanisms of Action and Target Site Investigations

Chloroacetamide herbicides, including analogs of 2-chloro-N-cyclohexyl-N-ethylacetamide, are widely utilized for pre-emergent control of annual grass weeds and some broad-leaved weeds in major crops. researchgate.net Their effectiveness stems from the disruption of early plant development, specifically by inhibiting the growth of emerging shoots and preventing seedling establishment. nih.govcambridge.org

Inhibition of Very Long Chain Fatty Acid Elongases

Chloroacetamides specifically target and inhibit VLCFA elongase (also known as VLCFA synthase), the key enzyme complex in the endoplasmic reticulum that catalyzes the addition of C2 units to fatty acid chains. cambridge.orgnih.gov The inhibition is competitive with the fatty acyl-CoA substrate and is believed to be irreversible, leading to very low half-inhibition (I₅₀) values, often in the nanomolar range (10 to 100 nM). nih.govresearchgate.net This action disrupts the formation of VLCFAs (C20, C22, C24), causing a buildup of shorter C16 and C18 fatty acids. cambridge.orgresearchgate.net The resulting imbalance in the fatty acid profile compromises the function and stability of the plasma membrane, ultimately leading to the death of the plant. researchgate.netresearchgate.net

Research has shown that the herbicidal activity is stereospecific; for chiral chloroacetamides like metolachlor (B1676510), only the (S)-enantiomers are active inhibitors. nih.gov

Table 1: Inhibition of Very Long Chain Fatty Acid (VLCFA) Elongation by Chloroacetamide Herbicides

| Herbicide | Target Organism/System | Observed Effect | Potency/Concentration | Source(s) |

| Metazachlor | Cucumber (Cucumis sativus), Barley (Hordeum vulgare) | 50% inhibition of VLCFA formation | 10 to 100 nM | researchgate.net |

| Metazachlor, Metolachlor, Butachlor | Cucumber, Barley, Maize (Zea mays) | Up to 100% inhibition of C20, C22, C24 VLCFA formation | 1 µM | researchgate.net |

| Chloroacetamides (general) | Recombinant VLCFA-synthase | Specific, irreversible inhibition | I₅₀ values ≤ 10⁻⁸ M | nih.gov |

| Flufenacet | Yeast expressing Arabidopsis FAE1 elongase | Complete inhibition of fatty acid elongation | Up to 10⁻⁵ M | nih.gov |

Interference with Gibberellin Biosynthesis Pathways

Gibberellins (GAs) are crucial plant hormones that regulate growth processes, including shoot elongation. Several classes of plant growth retardants function by inhibiting GA biosynthesis. nih.gov These inhibitors typically target one of two main stages: the early steps involving terpene cyclases (blocked by onium compounds like chlormequat (B1206847) chloride) or the later oxidation steps catalyzed by cytochrome P450-dependent monooxygenases (blocked by N-containing heterocycles like paclobutrazol). nih.gov

However, the established primary herbicidal mechanism of the chloroacetamide class is not the inhibition of GA biosynthesis. researchgate.netresearchgate.net While their growth-stunting effects might appear similar to those of GA inhibitors, research overwhelmingly points to the disruption of VLCFA synthesis as the direct cause of their phytotoxicity. researchgate.netcambridge.orgnih.govresearchgate.net Some studies note that chloroacetamides can affect other metabolic pathways, such as flavonoid and anthocyanin biosynthesis, but these are considered secondary effects and not the primary cause of herbicidal action. researchgate.net

Antimicrobial Efficacy and Pharmacological Relevance of Chloroacetamide Derivatives

Beyond their use in agriculture as herbicides, chloroacetamide derivatives have demonstrated significant potential as antimicrobial agents. Research has explored their efficacy against a wide range of pathogenic bacteria and fungi.

Antibacterial Spectrum and Modes of Action

Chloroacetamide derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov Studies have demonstrated the efficacy of various synthesized analogs against clinically relevant species such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. eurjchem.comresearchgate.netnih.gov

The mode of action for their antibacterial effects appears to be multifaceted. One proposed mechanism involves the inhibition of essential enzymes required for bacterial replication and survival. Molecular docking studies suggest that chloroacetamide derivatives can bind to bacterial DNA gyrase and topoisomerase II, which are critical for DNA transcription and replication, ultimately leading to bacterial death. eurjchem.comresearchgate.net Another potential target is the penicillin-binding protein (PBP), an enzyme responsible for the synthesis and maintenance of the peptidoglycan layer of the bacterial cell wall. Inhibition of PBP can lead to cell lysis. nih.gov The addition of the chloro group to the acetamide (B32628) structure appears to be crucial for enhancing this antimicrobial activity. nih.gov

Table 2: Antibacterial Activity of Selected Chloroacetamide Derivatives

| Compound/Derivative | Target Bacteria | Activity/Finding | Source(s) |

| N-aryl/alkyl chloroacetamides | Staphylococcus aureus, Escherichia coli | Showed comparable activity to standard drugs in disc diffusion assays. | eurjchem.comresearchgate.net |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Demonstrated antibacterial activity; proposed to act on penicillin-binding protein (PBP), causing cell lysis. | nih.gov |

| Chloroacetamides with para-chlorophenyl moiety | E. coli, Proteus mirabilis, Streptococcus pyogenes | Exhibited significant antibacterial properties. | nih.gov |

| Various chloroacetamide derivatives | S. aureus, Bacillus cereus, E. coli, Pseudomonas aeruginosa | Most synthesized compounds showed in vitro inhibition. | tandfonline.com |

Antifungal Spectrum and Mechanisms

Chloroacetamide derivatives possess a broad spectrum of antifungal activity, showing effectiveness against yeasts and filamentous fungi. nih.govresearchgate.net Studies have documented their action against human pathogens like Candida species (including C. albicans and C. parapsilosis), Aspergillus flavus, and various species of Fusarium. nih.govnih.govscielo.brscielo.br

The mechanism of antifungal action appears to target the fungal cell membrane. Research suggests that these compounds, particularly 2-chloro-N-phenylacetamide, bind to ergosterol (B1671047), a vital component of the fungal plasma membrane. scielo.brscielo.br This interaction disrupts membrane integrity, similar to the action of polyene antifungals like amphotericin B. scielo.br This is supported by experiments where the presence of exogenous ergosterol in the culture medium reduces the antifungal efficacy of the chloroacetamide derivative, indicating direct competition for the ergosterol target. scielo.br The lipophilicity of the derivatives, enhanced by substitutions like bromine on the phenyl ring, may facilitate their penetration through the fungal cell membrane. nih.gov

Table 3: Antifungal Activity of Selected Chloroacetamide Derivatives

| Compound/Derivative | Target Fungi | Minimum Inhibitory Concentration (MIC) Range | Source(s) |

| N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) | Fusarium spp. | 12.5–50 µg/mL | nih.gov |

| N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) | Dermatophytes, Candida spp. | 6.25–50 µg/mL | nih.gov |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | 16–256 µg/mL | scielo.br |

| 2-chloro-N-phenylacetamide (A1Cl) | Candida albicans, C. parapsilosis | 128–256 µg/mL | scielo.br |

| Various chloroacetamide derivatives | Candida spp., Dermatophytes | 3.12–50 µg/mL | researchgate.netnih.gov |

Fungicidal Activity and Potential as Agrochemical Leads

The inherent fungicidal properties of chloroacetamide analogs make them attractive candidates for development as new agrochemical leads for controlling plant diseases. Research has focused on synthesizing novel derivatives and evaluating their efficacy against significant phytopathogenic fungi.

Studies have demonstrated that certain derivatives exhibit potent activity against fungi such as Botrytis cinerea (grey mold), Rhizoctonia solani, and Sclerotinia sclerotiorum. nih.govnih.gov For example, the compound N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy)cyclohexylsulfonamide, an analog structure, showed efficacy against B. cinerea that was superior to the commercial fungicide procymidone (B1679156) in mycelial growth assays. nih.gov In in-vivo tests on cucumber leaves, its protective effect was better than that of the fungicide cyprodinil, and it displayed a broader fungicidal spectrum than chlorothalonil. nih.gov

The synthetic strategy often involves reacting 2-chloroacetyl chloride with various amines or modifying a core structure to enhance biological activity. researchgate.netmdpi.com This structure-activity relationship exploration is key to optimizing compounds for improved potency and a wider spectrum of control, positioning these derivatives as a promising foundation for the next generation of agricultural fungicides.

Table 4: Efficacy of Fungicidal Analogs Against Plant Pathogens

| Compound/Derivative | Target Fungus | Efficacy (EC₅₀) | Comparison | Source(s) |

| N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy)cyclohexylsulfonamide | Botrytis cinerea | 4.17 µg/mL | Better than procymidone (EC₅₀ = 4.46 µg/mL) | nih.gov |

| 2-Imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone | Various agricultural fungi | High fungicidal effect at 50 ppm | Among the most active synthesized compounds | mdpi.com |

| N-acyl-N-arylalanine derivative (1d) | Alternaria brassicicola | 92% effective at 200 µg/mL | Similar to tiadinil (B1663663) (plant resistance activator) | nih.gov |

Structure-Activity Relationship (SAR) Studies on N-Substituted Chloroacetamides

The structure-activity relationship (SAR) connects the chemical structure of a molecule to its biological activity. wikipedia.org For chloroacetamides, SAR analysis is crucial for identifying the chemical groups responsible for their biological effects, which allows for modifications to enhance potency or alter their effects. wikipedia.org The herbicidal activity of these compounds is largely attributed to their ability to alkylate essential nucleophiles, particularly those with thiol groups like glutathione (B108866) and certain enzymes. researchgate.net However, the phytotoxicity is not solely dependent on chemical reactivity but is also influenced by factors such as lipophilicity, uptake, and mobility within the plant. nih.gov

The nature of the substituents on the nitrogen atom of the chloroacetamide moiety plays a critical role in determining the biological activity. The steric factor around the nitrogen atom is considered to have an essential role in the activity of this class of compounds. researchgate.net

Studies on various N-substituted chloroacetamides have demonstrated that the type of hydrocarbon substituents—including the number, arrangement, and binding of carbon atoms—conditions their bioactivity. tandfonline.com For instance, in a study of disubstituted chloroacetamides, derivatives with branched alkyl substituents and cycloalkyl substituents showed different characteristics compared to those with straight alkyl chains. mdpi.com This suggests that the size and shape of the N-substituents are key determinants of biological interaction.

The lipophilicity conferred by these substitutions is also a decisive factor. nih.gov For example, N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides exhibited high activity, which was attributed to their high lipophilicity, facilitating passage through cell membranes. nih.gov The presence of a cyclohexyl group, as in this compound, contributes significantly to the lipophilic character of the molecule, which can influence its uptake and transport to the site of action.

The herbicidal efficacy of chloroacetamides has been correlated with a reduced level of N-alkylating reactivity, indicating that a balance between reactivity and other molecular properties is necessary for optimal activity. nih.gov

Table 1: Influence of N-Substituent Type on Chloroacetamide Bioactivity

| Substituent Type | General Observation on Bioactivity | Key Influencing Factors |

|---|---|---|

| Straight Alkyl Chains | Bioactivity varies; can exhibit different properties from branched or cyclic groups. mdpi.com | Lipophilicity, steric hindrance. |

| Branched Alkyl Chains | Often show distinct bioactivity profiles compared to straight-chain analogs. mdpi.com | Increased steric bulk, altered lipophilicity. |

| Cyclohexyl Group | Contributes to high lipophilicity, potentially enhancing uptake and transport. | Lipophilicity, molecular shape. |

| Aryl Groups | Substituents on the aryl ring significantly modify activity through electronic and lipophilic effects. nih.gov | Lipophilicity, electronic effects (e.g., halogens). nih.gov |

Chirality plays a significant role in the biological activity of many pesticides, including chloroacetamide herbicides. juniperpublishers.com When a molecule is chiral, its different stereoisomers can exhibit vastly different biological activities, as they may interact differently with chiral biological targets like enzymes and receptors. mdpi.com

For many chloroacetamide herbicides, the molecule contains a chiral center, leading to the existence of different enantiomers. researchgate.net It has been observed that the herbicidal activity is predominantly associated with one specific stereoisomer. For example, in the case of the herbicide metolachlor, which has four stereoisomers, the S-isomers are responsible for the majority of its herbicidal activity. researchgate.netresearchgate.net This stereoselectivity suggests that the target site in the plant is stereospecific, and only the correctly shaped isomer can bind effectively to produce the herbicidal effect.

The differential activity of stereoisomers underscores the importance of stereochemistry in the design and application of these compounds. mdpi.com The synthesis of enantiomerically pure compounds can lead to more effective products, as the inactive or less active isomer is eliminated. juniperpublishers.com While the natural isomers are often the most potent, understanding the structural and stereochemical requirements for efficient interaction with the biological target is crucial for developing new, more effective agents. mdpi.com

Table 2: Stereoisomer Activity in Chloroacetamide Herbicides

| Herbicide | Active Isomer(s) | Observation |

|---|---|---|

| Metolachlor | S-isomers | The S-isomers are primarily responsible for the herbicidal activity. researchgate.netresearchgate.net |

| General Chiral Herbicides | Varies (e.g., R-enantiomers for phenoxypropanoic-acids) | The biological target often shows a strong preference for one stereoisomer over the other. juniperpublishers.com |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity in a quantitative manner. wikipedia.orgmedcraveonline.com These models are powerful tools in predictive biology, allowing researchers to estimate the activity of new, unsynthesized compounds. nih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

For N-substituted chloroacetamides, QSAR studies have been employed to predict their herbicidal and other biological activities. nih.govpsu.edu These models use a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as:

Topological descriptors: Describe the connectivity of atoms (e.g., Wiener index, molecular topological index). psu.edu

Geometrical (3D) descriptors: Relate to the three-dimensional shape of the molecule (e.g., Connolly molecular area). psu.edukoreascience.kr

Physicochemical descriptors: Include properties like the octanol-water partition coefficient (Kow), which measures lipophilicity. psu.edu

By developing a statistically significant correlation between these descriptors and the observed biological activity for a set of known compounds, a predictive model is generated. nih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study herbicidal chloroacetamides. koreascience.krnih.gov These methods create 3D contour maps that visualize regions where changes in steric, electrostatic, or hydrophobic properties would likely increase or decrease biological activity. nih.gov

While 2D and 3D-QSAR models are valuable, newer methods like 4D-QSAR are emerging, which also account for the conformational flexibility of molecules and their dynamic interactions with biological targets. ncsu.edu The ultimate goal of QSAR modeling is to guide the rational design of more potent and selective chloroacetamide analogs. nih.gov

Table 3: Common Descriptors Used in QSAR Modeling of Chloroacetamides

| Descriptor Type | Example(s) | Information Provided |

|---|---|---|

| Physicochemical | Octanol-water partition coefficient (Kow), LogP | Measures the hydrophobicity/lipophilicity of the compound. psu.edu |

| Topological | Wiener index, Molecular topological index | Describes the atomic connectivity and branching of the molecule. psu.edu |

| 3D/Geometrical | Connolly molecular area, Molecular volume | Defines the 3D shape and size of the molecule. psu.edu |

| Electronic | Dipole moment, Partial atomic charges | Describes the distribution of electrons within the molecule. |

Advanced Research Directions and Future Perspectives for 2 Chloro N Cyclohexyl N Ethylacetamide Chemistry

Design and Synthesis of Next-Generation Chloroacetamide Compounds with Enhanced Properties

The core of advancing chloroacetamide chemistry lies in the strategic design and synthesis of new derivatives. The fundamental approach involves modifying the basic chloroacetamide structure to enhance desired properties, such as biological activity or target specificity. A primary method for creating these new compounds is through the chloroacetylation of corresponding amines or imines. researchgate.netresearchgate.net

The synthesis process often begins with the reaction of a primary or secondary amine with chloroacetyl chloride. researchgate.net For instance, N-aryl chloroacetamides can be prepared through the chloroacetylation of the respective aryl amine. researchgate.net A general procedure involves dissolving an amine in a solvent like acetonitrile (B52724) and adding it to a stirred solution of chloroacetyl chloride. chemicalbook.com The reaction is typically conducted at a controlled temperature, for example, around 15°C, and then stirred at room temperature for a couple of hours. chemicalbook.com The versatility of this synthesis allows for the introduction of diverse functional groups, which can significantly alter the compound's properties. nbinno.com

Recent research has focused on creating derivatives with potential applications beyond herbicides. For example, new organochalcogen compounds have been prepared by reacting 2-chloro-N-arylacetamides with sodium hydrogen selenide. ekb.eg Another approach involves creating bis-chloroacetamide derivatives, which can then be reacted with various nucleophilic sulfur reagents to produce novel sulfide (B99878) compounds with potential biological activity. scielo.org.za The synthesis of chloroacetamide derivatives containing different aromatic moieties is a key strategy in the discovery of new lead compounds for various applications. researchgate.net

Table 1: Examples of Synthesized Chloroacetamide Derivatives and Reaction Yields

| Derivative Name | Reactants | Yield (%) | Reference |

| 2-chloro-N-cyclohexylacetamide | Cyclohexylamine, Chloroacetyl chloride | 93% | chemicalbook.com |

| Benzothiazole-2-yl sulfide derivative | bis-chloroacetamide, 2-mercaptobenzothiazole | 60% | scielo.org.za |

| N-Benzyl-2-(benzylselanyl)acetamide | N-Benzyl-2-chloroacetamide, Sodium hydrogen selenide | 82% | ekb.eg |

| 4-Benzyl-1,4-thiazinane-3,5-dione | N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, Na2S·2H2O | 82% | ekb.eg |

This table presents a selection of synthesized derivatives to illustrate the chemical strategies being employed. The yields are as reported in the cited studies.

Computational Chemistry and Molecular Modeling in Chloroacetamide Research

Computational chemistry and molecular modeling have become indispensable tools in the study and development of chloroacetamide compounds. These in silico methods provide deep insights into molecular interactions, guiding the rational design of new derivatives with enhanced potency and specificity. researchgate.nettandfonline.com

Molecular docking is a prominent technique used to predict the binding affinity and orientation of a synthesized compound within the active site of a target protein. researchgate.nettandfonline.com For example, in the development of new herbicidal agents, chloroacetamide derivatives have been docked to the active sites of Very Long Chain Fatty Acid Synthase (VLCFAS), a known target for this class of herbicides. researchgate.net These simulations can reveal favorable binding energies and key interactions, helping to explain the observed biological activity and providing a basis for further structural modifications. researchgate.net

Pharmacophore modeling is another critical computational tool. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active at a specific biological target. This model can then be used to screen virtual libraries of compounds to identify new potential candidates or to guide the design of novel structures. researchgate.net

These computational analyses extend to predicting physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.nettandfonline.com By evaluating factors like water solubility and cell permeability in the early stages of design, researchers can prioritize compounds that are more likely to become successful products. researchgate.netresearchgate.net

Table 2: Molecular Docking Data for Chloroacetamide Derivatives against Biological Targets

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| Compound 18b (herbicidal derivative) | Very Long Chain Fatty Acid Synthase (VLCFAS) | -6.65 | researchgate.net |

| Acetochlor (B104951) (standard herbicide) | Very Long Chain Fatty Acid Synthase (VLCFAS) | -5.11 | researchgate.net |

| Compound 6 (antifungal derivative) | Lanosterol 14-alpha demethylase | -7.2 | tandfonline.com |

| Compound 13 (antibacterial derivative) | Penicillin-binding protein | -6.9 | tandfonline.com |

| Compound 20 (antioxidant derivative) | NADPH oxidase | -8.1 | tandfonline.com |

This table showcases binding energies from molecular docking simulations as reported in research literature. Lower binding energy values typically indicate a higher predicted affinity of the compound for the target protein.

Exploration of Novel Therapeutic and Agrochemical Applications

While 2-chloro-N-cyclohexyl-N-ethylacetamide and its relatives are well-established as herbicides that inhibit the synthesis of very-long-chain fatty acids, current research is uncovering a much broader range of potential applications. researchgate.net The reactive nature of the chloroacetamide group makes these compounds versatile candidates for development in both agrochemical and therapeutic contexts. researchgate.netscielo.org.za

In agrochemicals, research continues to refine herbicidal activity. Studies compare the sensitivity of different plant species to various chloroacetamide herbicides to design more effective weed management strategies. cambridge.org For example, dose-response assays help determine the relative sensitivity of cover crops and weeds to herbicides like acetochlor and S-metolachlor, allowing for more selective use in agriculture. cambridge.org

Beyond herbicidal action, chloroacetamide derivatives are being synthesized and screened for a variety of therapeutic properties. scielo.org.zatandfonline.com Numerous studies have demonstrated their potential as:

Antimicrobial agents: Novel chloroacetamide derivatives have shown significant activity against a range of bacteria and fungi. tandfonline.com For instance, certain synthesized compounds displayed potent inhibition of Bacillus cereus and the yeast Candida albicans. tandfonline.com Sulfide derivatives of bis-chloroacetamide have also exhibited strong inhibitory activity against Staphylococcus aureus and Pseudomonas aeruginosa. scielo.org.za

Antioxidant agents: Many newly synthesized chloroacetamides have been evaluated for their ability to scavenge free radicals, with some showing antioxidant activity surpassing that of standard compounds like α-tocopherol. tandfonline.com

Anticancer agents: The chloroacetamide scaffold is being explored for its potential in oncology. Chloroacetamide fragments have been used to screen for new covalent inhibitors of the TEAD·YAP1 protein-protein interaction, which is a target in the Hippo signaling pathway implicated in cancer. rsc.org

Table 3: Biological Activity of Novel Chloroacetamide Derivatives

| Compound/Derivative | Application | Finding | Measurement | Reference |

| Compound 13 | Antibacterial | Potent against B. cereus | MIC = 10 mg/L | tandfonline.com |

| Compound 20 | Antifungal | Potent against C. albicans | EC50 = 189.13 mg/L | tandfonline.com |

| Sulfide derivative 7 | Antibacterial | Potent against S. aureus | 83.4% inhibition | scielo.org.za |

| Sulfide derivative 7 | Antioxidant | High activity | 85.9% inhibition | scielo.org.za |

| Metazachlor | Herbicide Target | Irreversible inactivation of Chalcone synthase | 50% inhibition with 1-2 molecules per enzyme subunit | nih.gov |

This table summarizes selected findings from studies on the novel applications of chloroacetamide derivatives, highlighting their potency in various biological assays.

Development of Sustainable Production and Remediation Strategies

As the applications of chloroacetamides expand, so does the need for environmentally responsible production methods and effective strategies to manage their presence in the environment.

Sustainable Production: The traditional synthesis of chloroacetamides often involves organic solvents. chemicalbook.com A key goal in sustainable chemistry is to replace these with greener alternatives. A significant advancement is the development of synthesis methods that occur in the water phase. google.com One patented method describes the reaction of a secondary amine with chloroacetyl chloride in water, using an inorganic alkali as an acid-binding agent, to produce chloroacetamide compounds with large steric hindrance. google.com This approach not only reduces reliance on volatile organic solvents but can also lead to high product yields, with examples reporting yields over 97%. google.com Such aqueous-phase reactions represent a more sustainable and efficient pathway for producing these valuable compounds.

Remediation Strategies: The persistence of chloroacetamide herbicides and their degradation products in soil and water is an environmental concern. researchgate.net Consequently, significant research is dedicated to developing effective remediation techniques. These strategies can be broadly categorized as physicochemical and biological.

Physicochemical Methods: These include adsorption, ozonation, and advanced oxidation processes. researchgate.netmdpi.com Adsorption using materials like granular activated carbon (GAC) is a common practice for removing contaminants from water. cameron-cole.com Ozonation has been found to be highly efficient for treating herbicides, though it can sometimes produce resistant by-products. researchgate.net Other technologies like thermal remediation and in-situ chemical reduction are used for chlorinated solvents in general and may hold promise for chloroacetamides. augustmack.com

Bioremediation: This approach uses microorganisms to break down contaminants into less harmful substances. mdpi.com Studies have isolated bacteria capable of degrading chloroacetamide herbicides like acetochlor and pretilachlor (B132322) under anaerobic conditions. researchgate.net Enhancing the activity of these naturally occurring microbes, a process known as enhanced natural attenuation, is a promising and sustainable remediation strategy. nih.gov Coupling bioremediation with other techniques, such as adsorption on biochar, is also being explored to improve the efficiency of contaminant removal. nih.gov

The continuous development of these dual strategies—greener synthesis and effective remediation—is crucial for the long-term viability and responsible use of chloroacetamide chemistry.

Q & A

Q. What safety protocols are essential for handling 2-chloro-N-cyclohexyl-N-ethylacetamide in laboratory settings?

- Methodological Answer : Researchers must wear protective gear (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated and disposed via certified hazardous waste services. Refer to GHS guidelines for hazard classification (e.g., H303+H313+H333 codes) and adhere to protocols for toxic byproduct management .

Q. What synthetic routes are standard for preparing this compound?

- Methodological Answer : A common method involves C-amidoalkylation of aromatic substrates using reactive intermediates like 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Lewis acids (e.g., FeCl₃) or Brønsted acids catalyze the reaction, enabling efficient coupling with cyclohexyl-ethylamine derivatives. Solvent selection (e.g., toluene) and temperature control (60–80°C) are critical for yield optimization .

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

- Methodological Answer : Use HPLC for purity assessment (≥95%) and NMR (¹H/¹³C) for structural confirmation. Compare spectral data (e.g., carbonyl peak at ~170 ppm in ¹³C NMR) with literature. Single-crystal X-ray diffraction provides definitive conformation validation, as demonstrated for analogous chloroacetamides .

Advanced Research Questions

Q. How can reaction yields be optimized in this compound synthesis using Lewis acid catalysts?

- Methodological Answer : Systematic screening of catalysts (e.g., AlCl₃, ZnCl₂, or FeCl₃) is recommended. For example, FeCl₃ at 5 mol% in toluene at 70°C achieves ~85% yield by enhancing electrophilic activation of the chloroacetamide moiety. Monitor reaction progress via TLC and adjust stoichiometry to suppress dimerization side reactions (Table 1 in ).

Q. What crystallographic insights inform the conformational stability of chloroacetamide derivatives?

- Methodological Answer : Single-crystal X-ray studies reveal dihedral angles between the acetamide core and substituents (e.g., 76.0° and 64.0° for phenyl rings in 2-chloro-N,N-diphenylacetamide). These angles influence steric hindrance and reactivity, guiding predictions of solubility and intermolecular interactions .

Q. How can conflicting spectral data (e.g., NMR shifts) in chloroacetamide derivatives be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or tautomeric equilibria. Cross-validate using 2D NMR (COSY, HSQC) and computational modeling (DFT). For example, crystallographic data from and can anchor experimental NMR shifts to specific conformers, resolving ambiguities .

Q. What strategies mitigate competing side reactions during chloroacetamide synthesis?

- Methodological Answer :

- Temperature control : Maintain <80°C to prevent thermal decomposition.

- Catalyst modulation : Use milder acids (e.g., p-TsOH) to reduce overhalogenation.

- Protecting groups : Temporarily shield reactive N-H groups with Boc or Fmoc to direct regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.